molecular formula C12H16ClN3O3 B2433122 (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride CAS No. 1158501-49-5

(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride

Cat. No.: B2433122
CAS No.: 1158501-49-5
M. Wt: 285.73
InChI Key: FKQKRUUSFYPUJG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride typically involves the reaction of 4-aminopiperidine with 2-nitrobenzoyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, and requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration, washed with a suitable solvent, and dried under vacuum .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    (4-Aminopiperidin-1-yl)(3-nitrophenyl)methanone hydrochloride: Similar structure but with the nitro group in the meta position.

    (4-Aminopiperidin-1-yl)(4-nitrophenyl)methanone hydrochloride: Similar structure but with the nitro group in the para position.

    (4-Aminopiperidin-1-yl)(2-chlorophenyl)methanone hydrochloride: Similar structure but with a chlorine substituent instead of a nitro group.

Uniqueness

(4-Aminopiperidin-1-yl)(2-nitrophenyl)methanone hydrochloride is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2-nitrophenyl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3.ClH/c13-9-5-7-14(8-6-9)12(16)10-3-1-2-4-11(10)15(17)18;/h1-4,9H,5-8,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQKRUUSFYPUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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